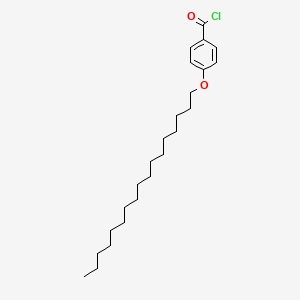
4-(Heptadecyloxy)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Heptadecyloxy)benzoyl chloride is an organic compound with the molecular formula C24H39ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a heptadecyloxy group at the para position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptadecyloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with heptadecanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzoyl chloride is replaced by the heptadecyloxy group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Heptadecyloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Heptadecyloxy)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous conditions, often with a base to neutralize the hydrochloric acid formed
Major Products Formed
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
4-(Heptadecyloxy)benzoic acid: Formed from hydrolysis
Wissenschaftliche Forschungsanwendungen
4-(Heptadecyloxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Heptadecyloxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Heptyloxy)benzoyl chloride
- 4-(Octyloxy)benzoyl chloride
- 4-(Nonadecyloxy)benzoyl chloride
Comparison
4-(Heptadecyloxy)benzoyl chloride is unique due to its long heptadecyloxy chain, which imparts specific physical and chemical properties. Compared to shorter-chain analogs like 4-(Heptyloxy)benzoyl chloride, it has higher hydrophobicity and may exhibit different reactivity and solubility profiles. This makes it suitable for applications requiring long-chain derivatives.
Eigenschaften
CAS-Nummer |
918626-13-8 |
|---|---|
Molekularformel |
C24H39ClO2 |
Molekulargewicht |
395.0 g/mol |
IUPAC-Name |
4-heptadecoxybenzoyl chloride |
InChI |
InChI=1S/C24H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27-23-19-17-22(18-20-23)24(25)26/h17-20H,2-16,21H2,1H3 |
InChI-Schlüssel |
CCSQAFQDICEVGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















